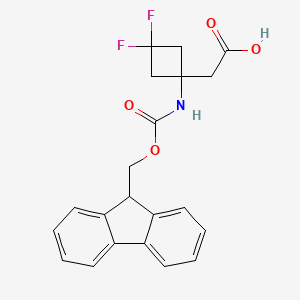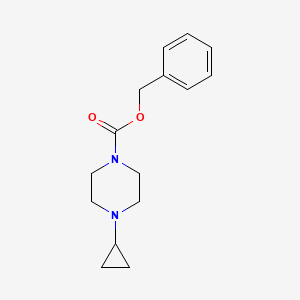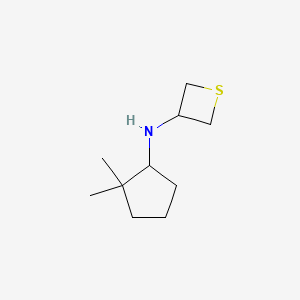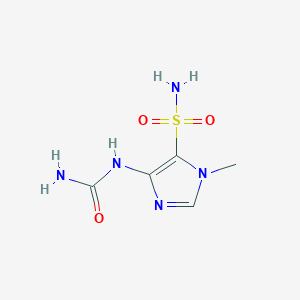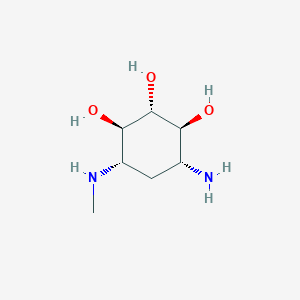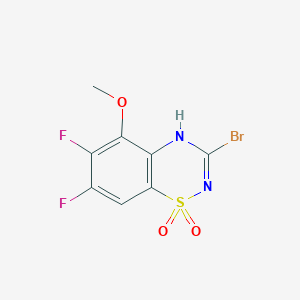
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring through the reaction of an appropriate aniline derivative with sulfuryl chloride or sulfur dioxide and a base.
Introduction of Substituents: The bromine, fluorine, and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure the selective substitution at the desired positions on the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiadiazine derivatives.
Scientific Research Applications
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides, due to its broad-spectrum activity against phytopathogenic fungi.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as ion channels and metabolic enzymes.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation, leading to its therapeutic effects in various diseases.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar applications.
Benzthiazide: Used for its diuretic properties.
Uniqueness
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide stands out due to its unique combination of substituents, which enhance its chemical reactivity and biological activity. The presence of bromine, fluorine, and methoxy groups provides distinct advantages in terms of selectivity and potency in various applications.
Properties
Molecular Formula |
C8H5BrF2N2O3S |
|---|---|
Molecular Weight |
327.10 g/mol |
IUPAC Name |
3-bromo-6,7-difluoro-5-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H5BrF2N2O3S/c1-16-7-5(11)3(10)2-4-6(7)12-8(9)13-17(4,14)15/h2H,1H3,(H,12,13) |
InChI Key |
WEJXAZDKLPXCDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1NC(=NS2(=O)=O)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)
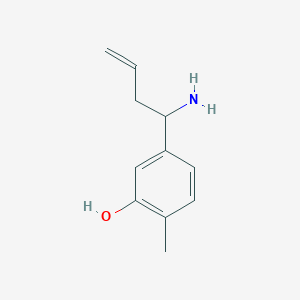
![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)
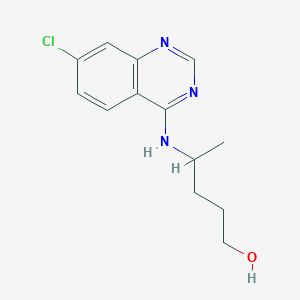
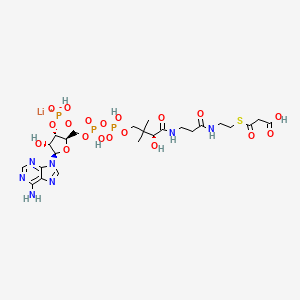
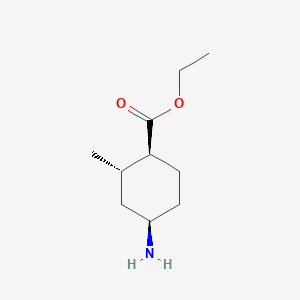
![3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one](/img/structure/B12947263.png)
![(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12947264.png)

